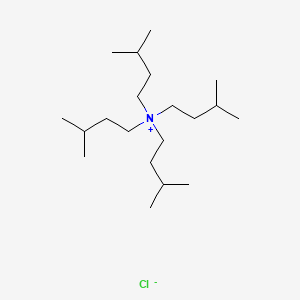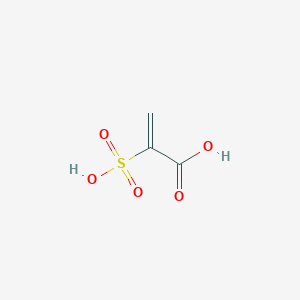
2-Propenoic acid, 2-sulfo-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Propenoic acid, 2-sulfo- is a chemical compound with the molecular formula C3H4O5S. It is a derivative of acrylic acid, where a sulfonic acid group is attached to the second carbon of the propenoic acid chain. This compound is known for its high reactivity and is used in various industrial and scientific applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
2-Propenoic acid, 2-sulfo- can be synthesized through several methods. One common approach involves the sulfonation of acrylic acid. This reaction typically requires a sulfonating agent such as sulfur trioxide or chlorosulfonic acid. The reaction is carried out under controlled conditions to ensure the selective addition of the sulfonic acid group to the desired position on the acrylic acid molecule.
Industrial Production Methods
In industrial settings, the production of 2-Propenoic acid, 2-sulfo- often involves the catalytic oxidation of propene to produce acrylic acid, followed by sulfonation. This method is efficient and allows for large-scale production of the compound. The use of catalysts and optimized reaction conditions ensures high yields and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
2-Propenoic acid, 2-sulfo- undergoes various chemical reactions, including:
Addition Reactions: The double bond in the propenoic acid moiety allows for addition reactions with nucleophiles and electrophiles.
Substitution Reactions: The sulfonic acid group can participate in substitution reactions, where it can be replaced by other functional groups.
Polymerization: The compound can undergo polymerization to form poly(2-propenoic acid, 2-sulfo-) and its copolymers.
Common Reagents and Conditions
Addition Reactions: Common reagents include hydrogen halides, water, and alcohols. These reactions typically occur under mild conditions.
Substitution Reactions: Reagents such as alkyl halides and amines are used in substitution reactions, often requiring catalysts or specific reaction conditions.
Polymerization: Initiators such as peroxides or azo compounds are used to catalyze the polymerization process.
Major Products Formed
Addition Reactions: Products include halogenated derivatives, alcohols, and ethers.
Substitution Reactions: Products include sulfonamides and sulfonate esters.
Polymerization: The major product is poly(2-propenoic acid, 2-sulfo-) and its copolymers, which have various industrial applications.
Scientific Research Applications
2-Propenoic acid, 2-sulfo- has a wide range of applications in scientific research:
Chemistry: It is used as a monomer in the synthesis of polymers and copolymers with unique properties.
Biology: The compound is used in the development of biomaterials and as a reagent in biochemical assays.
Medicine: It is explored for its potential in drug delivery systems and as a component in medical devices.
Industry: The compound is used in the production of superabsorbent polymers, adhesives, and coatings.
Mechanism of Action
The mechanism of action of 2-Propenoic acid, 2-sulfo- involves its reactivity due to the presence of both the double bond and the sulfonic acid group. The double bond allows for addition reactions, while the sulfonic acid group can participate in acid-base reactions and form strong ionic interactions. These properties make the compound highly versatile in various chemical processes.
Comparison with Similar Compounds
Similar Compounds
Acrylic Acid: The parent compound of 2-Propenoic acid, 2-sulfo-, known for its use in polymer production.
Methacrylic Acid: Similar to acrylic acid but with a methyl group, used in the production of polymethyl methacrylate (PMMA).
2-Propenoic acid, 2-methyl-: A derivative with a methyl group, used in the production of various polymers.
Uniqueness
2-Propenoic acid, 2-sulfo- is unique due to the presence of the sulfonic acid group, which imparts distinct chemical and physical properties. This makes it particularly useful in applications requiring strong ionic interactions and high reactivity.
Properties
CAS No. |
24287-24-9 |
|---|---|
Molecular Formula |
C3H4O5S |
Molecular Weight |
152.13 g/mol |
IUPAC Name |
2-sulfoprop-2-enoic acid |
InChI |
InChI=1S/C3H4O5S/c1-2(3(4)5)9(6,7)8/h1H2,(H,4,5)(H,6,7,8) |
InChI Key |
PHCOGQWRHWLVKP-UHFFFAOYSA-N |
Canonical SMILES |
C=C(C(=O)O)S(=O)(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-[(4-Methylphenyl)sulfonyl]-3,6-dihydro-2h-1,2-thiazine 1-oxide](/img/structure/B14686741.png)
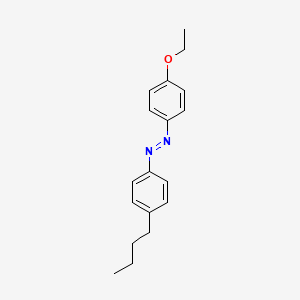


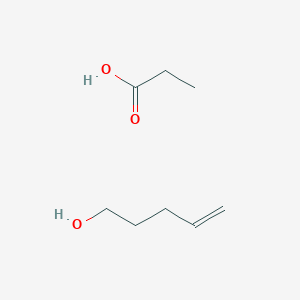
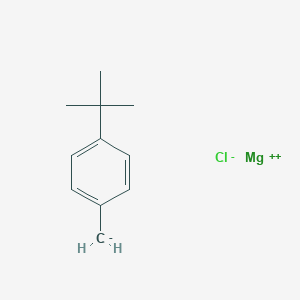
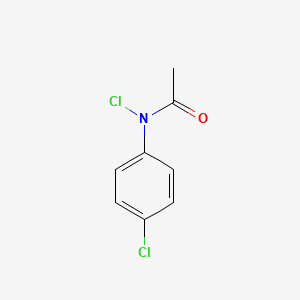
![2-{[4-(Diethylamino)but-2-yn-1-yl]oxy}ethan-1-ol](/img/structure/B14686785.png)
![Bis[2-(diethylamino)phenyl]methanone](/img/structure/B14686788.png)

![4-[(2-ethylbenzimidazol-1-yl)methylamino]benzohydrazide](/img/structure/B14686805.png)
![Butanoic acid, 4-[bis(carboxymethyl)amino]-](/img/structure/B14686807.png)
